

Synthesis pathways for Mideplanin from Teicoplanin complex

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Compound of Interest

Compound Name:	Mideplanin
CAS No.:	113653-74-0
Cat. No.:	B10785164

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Executive Summary

Mideplanin (MDL 62,873) is a second-generation semi-synthetic lipoglycopeptide antibiotic derived from the Teicoplanin complex. Chemically, it is the 3-(dimethylamino)propyl amide of Teicoplanin (specifically enriched in the A2-2 factor).

While Teicoplanin is a potent antibiotic against Gram-positive bacteria, the conversion to **Mideplanin** introduces a basic side chain at the C-terminus. This modification alters the physicochemical properties, enhancing activity against coagulase-negative staphylococci and improving pharmacokinetics.

This guide details the chemical synthesis pathway, specifically the C-terminal amidation of the Teicoplanin complex using 3-(dimethylamino)-1-propylamine (DMAPA). The protocol utilizes Diphenylphosphoryl azide (DPPA) as the activation agent, a method validated by the original Lepetit Research Laboratories workflows.

Scientific Foundation & Mechanism Structural Transformation

The core transformation involves the conversion of the carboxylic acid on the C63 residue of the Teicoplanin heptapeptide backbone into a substituted amide.

- Starting Material: Teicoplanin Complex (A mixture of factors T-A2-1 through T-A2-5, with T-A2-2 being the most abundant).
- Reagent: 3-(dimethylamino)-1-propylamine (DMAPA).
- Mechanism: The carboxyl group is activated (typically via an acyl azide intermediate using DPPA) and subsequently attacked by the primary amine of DMAPA. The numerous hydroxyl groups on the sugar moieties remain unprotected, relying on the chemoselectivity of the activation agent for the carboxylate.

Reaction Pathway Diagram



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Figure 1: Chemical pathway for the conversion of Teicoplanin to **Mideplanin** via DPPA activation.

Experimental Protocol

Materials & Reagents

Reagent	Grade/Purity	Role
Teicoplanin Complex	>90% (HPLC)	Starting Material
3-(dimethylamino)-1-propylamine	>99%	Nucleophile (Amine)
Diphenylphosphoryl azide (DPPA)	Synthesis Grade	Carboxyl Activator
Triethylamine (TEA)	Anhydrous	Base
DMF (Dimethylformamide)	Anhydrous	Solvent
Acetone/Diethyl Ether	ACS Reagent	Precipitation

Step-by-Step Synthesis Protocol

Pre-requisite: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the activated intermediate.

Step 1: Dissolution and Activation

- Weigh 10.0 g (approx. 5 mmol) of Teicoplanin complex into a 250 mL round-bottom flask.
- Add 100 mL of anhydrous DMF. Stir until a clear solution is obtained.
- Cool the solution to 0°C using an ice bath.
- Add 1.0 mL (approx. 7.5 mmol) of Triethylamine (TEA).
- Dropwise, add 1.2 mL (approx. 5.5 mmol) of DPPA.
 - Critical Note: DPPA is preferred over carbodiimides (EDC/DCC) here because it minimizes side reactions with the sugar hydroxyls.
- Stir the mixture at 0°C for 2 hours. This allows the formation of the acyl azide intermediate.

Step 2: Amidation

- To the activated mixture (still at 0°C), add 2.0 mL (approx. 15 mmol) of 3-(dimethylamino)-1-propylamine.
 - Note: An excess of the amine is used to drive the reaction to completion and act as a scavenger.
- Allow the reaction to warm to Room Temperature (20-25°C) naturally.
- Stir for 4 to 24 hours. Monitor reaction progress via analytical HPLC (see Section 3.4).

Step 3: Work-up and Precipitation

- Pour the reaction mixture slowly into 1.0 L of vigorously stirred Acetone (or a 1:1 mixture of Acetone/Diethyl Ether).
- A white to off-white precipitate will form immediately.
- Filter the precipitate using a Buchner funnel.
- Wash the cake with 100 mL of Acetone to remove residual DMF and excess amine.
- Vacuum dry the crude solid at room temperature.

Purification (Reverse Phase Chromatography)

The crude **Mideplanin** contains unreacted Teicoplanin and minor by-products.

- Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 50 x 250 mm).
- Mobile Phase A: 0.02 M NaH₂PO₄ / Acetonitrile (95:5), pH 6.0.
- Mobile Phase B: 0.02 M NaH₂PO₄ / Acetonitrile (25:75), pH 6.0.
- Gradient: 10% B to 60% B over 40 minutes.
- Collection: Collect fractions absorbing at 254 nm. **Mideplanin** typically elutes after the parent Teicoplanin due to the hydrophobic alkyl-amine chain interaction.

- Desalting: Load pooled fractions onto a macroporous resin (e.g., HP-20), wash with water to remove salts, and elute with 80% Methanol. Evaporate and lyophilize.

Analytical Validation (HPLC)

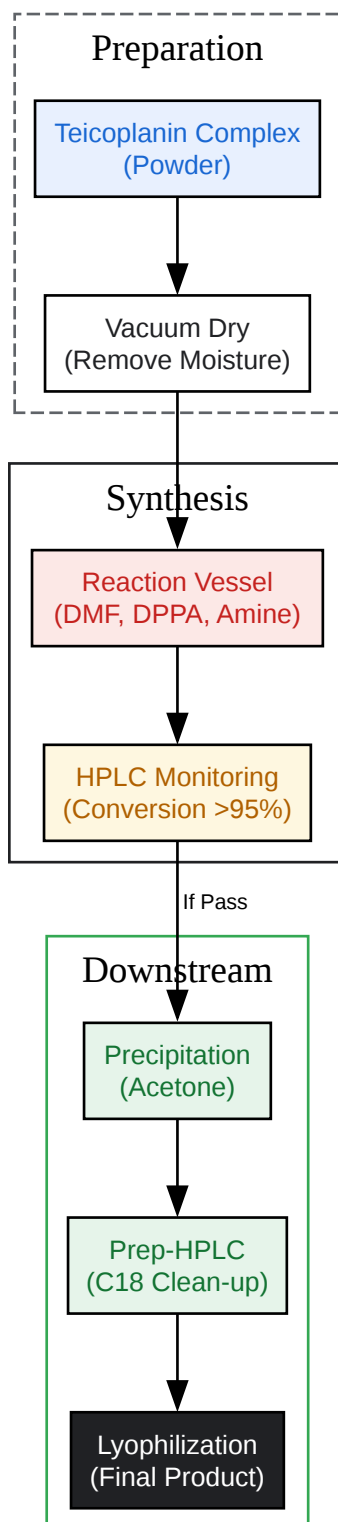
- Column: C18 Analytical (4.6 x 150 mm).
- Flow: 1.0 mL/min.
- Detection: UV 254 nm.
- Success Criteria:
 - Disappearance of Teicoplanin peak (RT ~12 min).
 - Appearance of **Mideplanin** peak (RT ~15-18 min, depending on gradient).
 - Mass Spec: **Mideplanin** (A2-2 analog) should show $[M+H]^+ \approx 1963-1965$ Da (depending on the exact fatty acid composition of the starting factor).

Comparative Data: Teicoplanin vs. Mideplanin

The amidation significantly alters the biological profile. The table below summarizes the shift in activity and properties.

Feature	Teicoplanin (Parent)	Mideplanin (Product)
C-Terminus	Carboxylic Acid (-COOH)	3-(dimethylamino)propyl Amide
pI (Isoelectric Point)	Acidic (~5.0)	Basic (~8.0)
Activity (Staphylococci)	Moderate	Enhanced (esp. Coagulase-negative)
Activity (Streptococci)	High	High (Comparable)
Pharmacokinetics	High protein binding	Extended half-life; altered tissue distribution

Process Workflow Diagram



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Figure 2: Operational workflow for the semi-synthesis of **Mideplanin**.

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